molecular formula C15H14N2O B8122826 2'-Hydroxychalcone hydrazone

2'-Hydroxychalcone hydrazone

Cat. No.: B8122826
M. Wt: 238.28 g/mol
InChI Key: AVMGXXCTNFBLOD-PKAMWHFSSA-N
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Description

2'-Hydroxychalcone hydrazone is an organic compound characterized by the presence of a hydrazone group attached to a phenyl-allyl moiety, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Hydroxychalcone hydrazone typically involves the condensation reaction between a hydrazine derivative and a chalcone derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Step 1: Synthesis of chalcone derivative by the Claisen-Schmidt condensation of acetophenone and benzaldehyde.

    Step 2: Condensation of the chalcone derivative with hydrazine hydrate in the presence of an acid catalyst to form the hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2'-Hydroxychalcone hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The phenyl and allyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol and hydrazone derivatives.

Scientific Research Applications

2'-Hydroxychalcone hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2'-Hydroxychalcone hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The phenol group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydrazono-3-phenyl-allyl)aniline
  • 2-(1-Hydrazono-3-phenyl-allyl)benzamide
  • 2-(1-Hydrazono-3-phenyl-allyl)benzoic acid

Uniqueness

2'-Hydroxychalcone hydrazone is unique due to the presence of both a hydrazone and a phenol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enehydrazonoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-17-14(13-8-4-5-9-15(13)18)11-10-12-6-2-1-3-7-12/h1-11,18H,16H2/b11-10+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMGXXCTNFBLOD-PKAMWHFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NN)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N\N)/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4590-70-9
Record name 2'-hydroxychalcone hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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